molecular formula C25H25NO2S B11484080 2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone

2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone

Cat. No.: B11484080
M. Wt: 403.5 g/mol
InChI Key: CSLUQGPPZVJGNO-UHFFFAOYSA-N
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Description

2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone is a complex organic compound that features a unique structure combining adamantane, benzoxazole, and phenylethanone moieties

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance membrane permeability, allowing the compound to effectively reach intracellular targets. The benzoxazole moiety can interact with enzymes and receptors, modulating their activity. The thioether linkage provides additional sites for chemical modification, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone lies in its combination of the adamantyl, benzoxazole, and phenylethanone moieties. This unique structure imparts a range of chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C25H25NO2S

Molecular Weight

403.5 g/mol

IUPAC Name

2-[[5-(1-adamantyl)-1,3-benzoxazol-2-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C25H25NO2S/c27-22(19-4-2-1-3-5-19)15-29-24-26-21-11-20(6-7-23(21)28-24)25-12-16-8-17(13-25)10-18(9-16)14-25/h1-7,11,16-18H,8-10,12-15H2

InChI Key

CSLUQGPPZVJGNO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)OC(=N5)SCC(=O)C6=CC=CC=C6

Origin of Product

United States

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